![molecular formula C10H13BO2 B13404295 [(1E)-4-Phenyl-1-buten-1-yl]boronic Acid](/img/structure/B13404295.png)
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4-Phenyl-1-buten-1-yl]boronic Acid typically involves the borylation of corresponding alkenes or aryl halides. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with alkenes or aryl halides in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This allows for efficient synthesis with high throughput and minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicine: They are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: Boronic acids are used in the manufacture of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [(1E)-4-Phenyl-1-buten-1-yl]boronic Acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications are related to the interaction of the boronic acid group with diols and other functional groups in biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butenyl group.
Vinylboronic Acid: Contains a vinyl group instead of the phenyl group.
Alkylboronic Acids: Various alkyl groups attached to the boronic acid moiety.
Uniqueness
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid is unique due to its specific structure, which combines both phenyl and butenyl groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C10H13BO2 |
|---|---|
Poids moléculaire |
176.02 g/mol |
Nom IUPAC |
[(E)-4-phenylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C10H13BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9,12-13H,4,8H2/b9-5+ |
Clé InChI |
NZUZZHVYWNGTAL-WEVVVXLNSA-N |
SMILES isomérique |
B(/C=C/CCC1=CC=CC=C1)(O)O |
SMILES canonique |
B(C=CCCC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
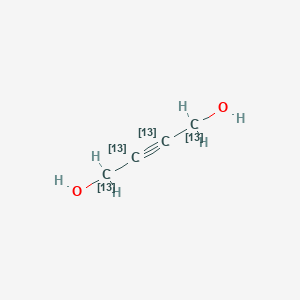
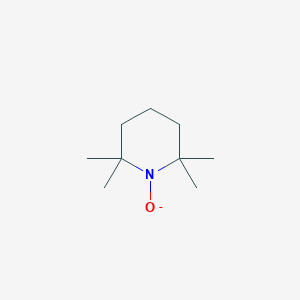
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
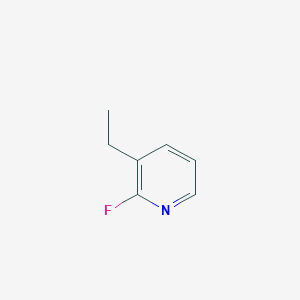
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
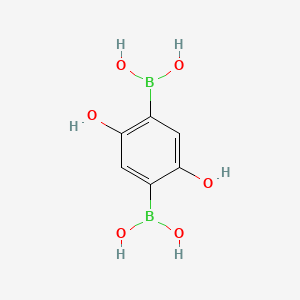
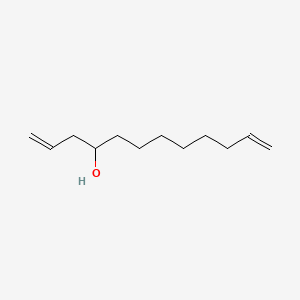

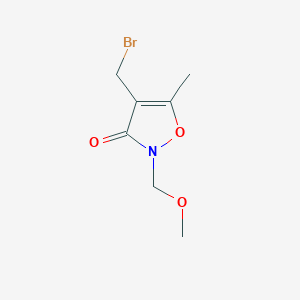
![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
